![molecular formula C18H14N2O3S B2464931 N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2097872-70-1](/img/structure/B2464931.png)

N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

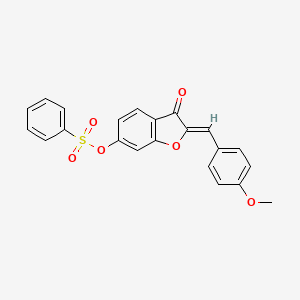

“N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a compound that contains a benzo[d]thiazole-2-carboxamide core, which is substituted with a 2,2-di(furan-2-yl)ethyl group . This compound is likely to be a part of a larger class of benzo[d]thiazole derivatives .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . The specific synthesis process for “N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide” is not available in the retrieved information.Molecular Structure Analysis

The molecular structure of “N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide” includes a benzo[d]thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be affected by substituents at position-2 and -4 .Wissenschaftliche Forschungsanwendungen

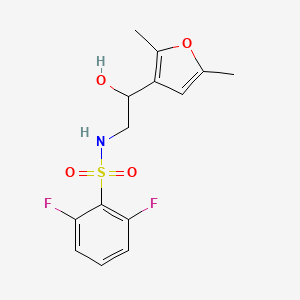

- Application : N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide serves as a precursor for glycidyl derivatives containing furanic moieties. These derivatives can replace phthalic moieties in polyethylene terephthalate (PET) resins .

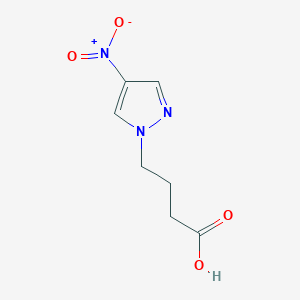

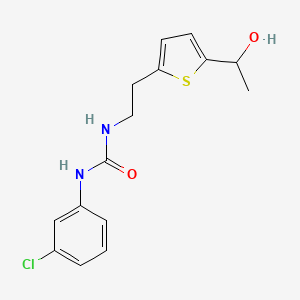

- Application : Researchers have designed and synthesized nitrofurantoin analogues containing furan scaffolds. These compounds exhibit antibacterial activity and may find use in combating microbial infections .

- Application : N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide derivatives can be explored for CO2 capture. Understanding their physicochemical properties and interactions with CO2 is crucial for sustainable carbon capture technologies .

- Application : The compound contributes to the preparation of tetrasubstituted furans, including 4-(nitromethyl)furans. These furans have been utilized in the synthesis of highly functionalized bis(furyl)oxime compounds .

Epoxy Resins and Polymers

Antibacterial Agents

Biomass-Derived CO2 Capture Materials

Functionalized Bis(furyl)oxime Synthesis

Wirkmechanismus

Target of Action

Similar compounds have been reported to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a significant role in cell growth and differentiation .

Mode of Action

Similar compounds have been suggested to inhibit egfr, which is overexpressed in many solid tumors . This inhibition could potentially lead to a decrease in tumor growth and progression .

Biochemical Pathways

The inhibition of egfr can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .

Result of Action

The inhibition of egfr by similar compounds has been associated with decreased tumor growth and progression .

Zukünftige Richtungen

The development of benzo[d]thiazole derivatives, including “N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide”, could be a promising area of research, given their potential biological activities . Further studies could focus on the synthesis, characterization, and evaluation of these compounds for various applications .

Eigenschaften

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-17(18-20-13-5-1-2-8-16(13)24-18)19-11-12(14-6-3-9-22-14)15-7-4-10-23-15/h1-10,12H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFHDUJWXDBUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(furan-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)

![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2464852.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)

![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)

![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2464863.png)

![N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide](/img/structure/B2464864.png)

![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)